![molecular formula C22H16BrN3O4S B2823305 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide CAS No. 474879-71-5](/img/structure/B2823305.png)
2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide is a useful research compound. Its molecular formula is C22H16BrN3O4S and its molecular weight is 498.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide is a nitrogen-containing heterocyclic compound with potential therapeutic applications. Its structure includes a quinazolinone core, which is known for various biological activities, including anticancer effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic uses.
- Molecular Formula : C22H16BrN3O4S
- Molecular Weight : 498.35 g/mol
- IUPAC Name : 2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one; hydrobromide
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of similar compounds within the quinazolinone class. For instance, compounds derived from quinazolinones have shown significant activity against various cancer cell lines. In particular, a study reported that related compounds exhibited IC50 values ranging from 1.184 to 9.379 µM against the HCT-116 colorectal cancer cell line, outperforming the reference drug cabozantinib in some cases .
Compound | IC50 (µM) | Comparison to Cabozantinib |
---|---|---|
3c | 1.184 | Superior |
3e | 9.379 | Comparable |
Cabozantinib | ~20 | Reference |
Selectivity and Safety
The selectivity index (SI) is crucial for evaluating the safety profile of anticancer agents. Compounds similar to the target compound showed selective cytotoxicity against cancer cells compared to normal cells. For example, compound 3c displayed a SI of over 20 against HCT-116 cells when tested against the WI38 normal cell line, indicating a favorable safety profile .
The mechanism by which these compounds exert their cytotoxic effects often involves apoptosis induction and cell cycle arrest. In studies involving Annexin V-FITC/PI staining, treated HCT-116 cells showed significant cell cycle arrest in the G0/G1 phase upon exposure to certain derivatives, suggesting that these compounds may interfere with cellular proliferation pathways .
Case Studies and Research Findings
-
Study on Quinazolinone Derivatives :
A comprehensive study focused on a series of quinazolinone derivatives demonstrated their potential as dual inhibitors of VEGFR-2 and other targets in cancer therapy. The findings indicated that modifications in the chemical structure significantly influenced their biological activity and selectivity . -
Apoptosis Assays :
Apoptosis assays conducted on similar compounds revealed that they could induce programmed cell death in cancer cells effectively while sparing normal cells. This selectivity is critical for developing safe therapeutic agents .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 3-nitrophenyl acetic acid derivatives with thiol-containing intermediates under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
- Step 2 : Cyclization of the intermediate quinazolinone core using hydrobromic acid (HBr) in ethanol under controlled pH (4–5) to avoid over-protonation .
- Critical Parameters : Reaction time, solvent polarity, and temperature significantly affect yield. For example, prolonged heating (>12 hours) may degrade the nitro group .
- Characterization : Use NMR (¹H/¹³C) to confirm sulfanyl linkage and X-ray crystallography to validate the hydrobromide salt formation .
Q. How can researchers characterize the electronic and steric effects of the 3-nitrophenyl group on the compound’s reactivity?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the nitro group’s electron-withdrawing effects on the adjacent carbonyl and sulfanyl moieties .
- Experimental Validation : Compare reaction kinetics with analogs (e.g., 4-nitrophenyl or unsubstituted phenyl derivatives) to isolate steric/electronic contributions. Use Hammett plots to correlate substituent effects with reaction rates .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the quinazolinone ring (δ 7.5–8.5 ppm) and sulfanyl-linked ethyl group (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound while minimizing trial-and-error experimentation?
- Methodological Answer :
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to simulate reaction pathways, identifying transition states and energy barriers for key steps (e.g., cyclization) .
- Machine Learning : Train models on existing data from analogous quinazolinone syntheses to predict optimal solvent systems and catalysts. Prioritize reaction conditions with the lowest activation energy .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect hydrolyzed or oxidized derivatives that may explain reduced in vivo efficacy .
- Dose-Response Refinement : Conduct interspecies scaling (e.g., mouse-to-human) to adjust dosing regimens and account for metabolic differences .
Q. How does the hydrobromide salt form influence crystallinity and stability compared to the free base?
- Methodological Answer :
- Single-Crystal XRD : Compare lattice parameters and hydrogen-bonding networks. The hydrobromide salt typically exhibits higher crystallinity due to ionic interactions .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrobromide salts often show improved hygroscopic resistance .
Q. What experimental designs are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fractional Factorial Design : Systematically vary substituents (e.g., nitro position, sulfanyl chain length) and measure biological endpoints (e.g., IC₅₀) to identify critical SAR drivers .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity, isolating the nitro group’s role in target binding .
属性
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S.BrH/c26-20(15-7-6-10-17(13-15)25(28)29)14-30-22-23-19-12-5-4-11-18(19)21(27)24(22)16-8-2-1-3-9-16;/h1-13H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUZEVHMKLQPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。